
4-Amino-2,6-diméthylphénol
Vue d'ensemble
Description
4-Amino-2,6-dimethylphenol is a chemical compound that serves as a building block in various chemical syntheses and applications. It is characterized by the presence of an amino group attached to a phenol ring that is further substituted with two methyl groups at the 2 and 6 positions. This structure provides unique reactivity and properties that make it suitable for forming complex molecules and materials.
Synthesis Analysis
The synthesis of derivatives of 4-amino-2,6-dimethylphenol has been explored in different contexts. For instance, tris(4-amino-2,6-dimethylphenyl)borane was synthesized via Ullmann condensation, demonstrating the compound's utility in forming triarylboranes with extended π-conjugated systems . Additionally, the compound has been used in the formation of luminescent chelates with europium(III), where it acts as part of a chelating cage that encapsulates the metal cations . These syntheses highlight the versatility of 4-amino-2,6-dimethylphenol in creating complex structures with varied functionalities.
Molecular Structure Analysis
The molecular structure of 4-amino-2,6-dimethylphenol derivatives plays a crucial role in their reactivity and properties. For example, the zwitterionic Zn(II) complex formed with a related ligand, 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, exhibits a distorted tetrahedral coordination around the zinc center, which is stabilized by intramolecular hydrogen bonding . The structure of these complexes is retained in solution, as indicated by NMR spectroscopy, suggesting a robust framework provided by the phenol and amino functionalities .
Chemical Reactions Analysis
The reactivity of the amino groups in 4-amino-2,6-dimethylphenol derivatives allows for facile extension of the π-conjugated system. For instance, tris(4-amino-2,6-dimethylphenyl)borane undergoes dehydration reactions with benzaldehyde and nitrosobenzene to form compounds with nitrogen-containing π-linkers, which effectively extend the π-conjugated system of the triarylborane . This reactivity is crucial for the development of materials with specific optical properties, such as those required for UV–vis absorption applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-2,6-dimethylphenol and its derivatives are influenced by their molecular structure. The luminescent chelates formed with europium(III) exhibit long lifetimes for the sensitized transitions of Eu(III), which is a result of the strong interactions within the chelating cage . In the context of polymer synthesis, the basicity and steric hindrance of ligands related to 4-amino-2,6-dimethylphenol affect the efficiency of catalyst systems, as seen in the polymerization of 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride . These properties are essential for designing catalyst systems with high reaction rates and minimal by-product formation.
Applications De Recherche Scientifique
Synthèse organique
Le 4-Amino-2,6-diméthylphénol, également connu sous le nom de 4-Diméthylaminophénol (4-DMAP), est utilisé comme réactif pour la synthèse de divers composés organiques . Il joue un rôle crucial dans la formation d'amines, d'esters et d'acides carboxyliques .
Chimie analytique
Dans le domaine de la chimie analytique, le 4-DMAP est utilisé comme étalon ou réactif. Ses propriétés et ses réactions peuvent être étudiées et comparées à celles d'autres composés afin de comprendre leur comportement .
Biochimie
Le 4-DMAP trouve son application en biochimie où il est utilisé pour étudier les réactions et les processus biologiques . Il peut être utilisé pour comprendre l'interaction des composés organiques avec les systèmes biologiques.
Polymérisation
Une étude a montré que le 4-DMAP peut être utilisé comme ligand dans un système catalytique hautement efficace pour la synthèse du Poly (2,6-diméthyl-1,4-phénylène éther) (PPE) . Le PPE est un plastique d'ingénierie important aux propriétés mécaniques uniques, à faible absorption d'humidité, à excellente propriété d'isolation électrique, à stabilité dimensionnelle et à résistance au feu inhérente .
Ligand dans les systèmes catalytiques
Le 4-DMAP peut agir comme ligand dans les systèmes catalytiques. Par exemple, il a été utilisé avec du chlorure de cuivre (I) pour créer un système catalytique hautement efficace . Ce système s'est avéré extrêmement efficace dans la synthèse du PPE, ayant la vitesse de réaction la plus rapide et la plus faible production de sous-produits .
Étalon interne en chromatographie
Le 2,6-diméthyl-4-nitrophénol, un dérivé du 4-DMAP, a été utilisé comme étalon interne dans la détermination du 4-nitrophénol et du 3-méthyl-4-nitrophénol dans l'urine humaine par chromatographie liquide couplée à la spectrométrie de masse en tandem .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound belongs to the class of arylating agents , which typically react with various biomolecules in the body, such as proteins and DNA.
Mode of Action
4-Amino-2,6-dimethylphenol reacts with glutathione in the liver, forming an imine . This reaction is a part of the body’s defense mechanism against potentially harmful substances, as glutathione is a crucial antioxidant that helps prevent damage to cellular components.
Biochemical Pathways
It’s known that the compound’s reaction with glutathione can lead to glutathione depletion , which may affect various biochemical processes where glutathione plays a role, such as detoxification reactions and the regulation of cellular redox status.
Pharmacokinetics
Given its reactivity with glutathione, it can be inferred that the compound is metabolized in the liver . The impact of these properties on the compound’s bioavailability remains unclear.
Result of Action
The reaction of 4-Amino-2,6-dimethylphenol with glutathione results in glutathione depletion and cellular toxicity . This cytotoxic effect has been shown in rat liver microsomes and rat liver cells .
Propriétés
IUPAC Name |
4-amino-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFXCQLSCPJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347117 | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15980-22-0 | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,6-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-2,6-dimethylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Amino-2,6-dimethylphenol contribute to the cytotoxicity observed in hepatocytes exposed to 3,5-dimethyl-NAPQI?
A1: The research article [] demonstrates that 4-Amino-2,6-dimethylphenol is a key metabolite of 3,5-dimethyl-NAPQI in isolated rat hepatocytes. The parent compound, 3,5-dimethyl-NAPQI, undergoes N-deacetylation by carboxylesterases, yielding 4-Amino-2,6-dimethylphenol []. This metabolite is highly reactive and readily autoxidizes to form 2,6-dimethylbenzoquinone imine []. Both 4-Amino-2,6-dimethylphenol and its oxidation product exhibit significant cytotoxicity in the 200-300 μM range []. While both can form conjugates with glutathione, the rapid oxidation of 4-Amino-2,6-dimethylphenol suggests it contributes to cytotoxicity primarily through the generation of reactive oxygen species, leading to oxidative stress within the hepatocytes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

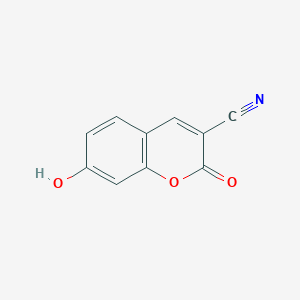


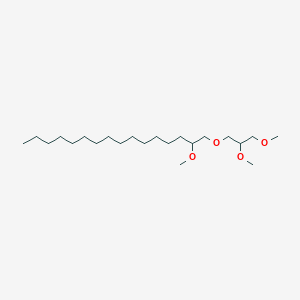
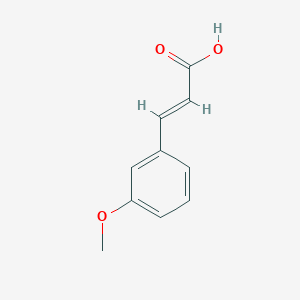
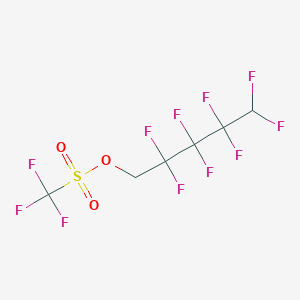
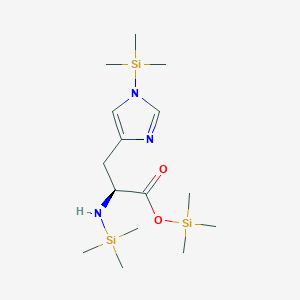
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
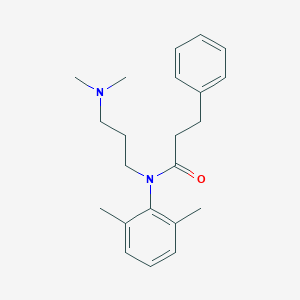
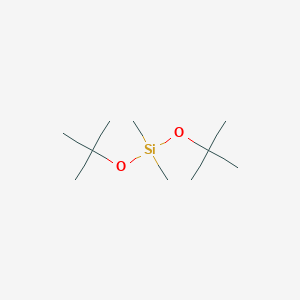

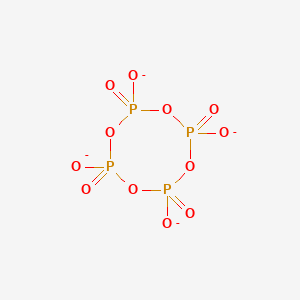
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)